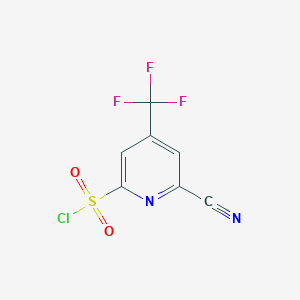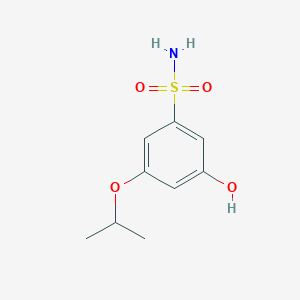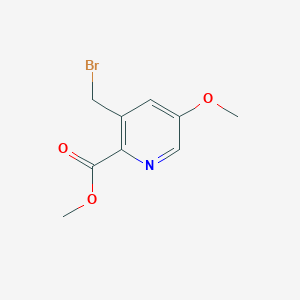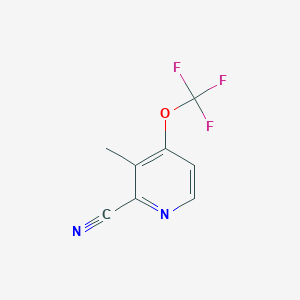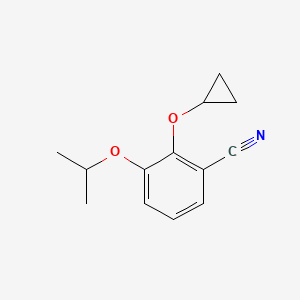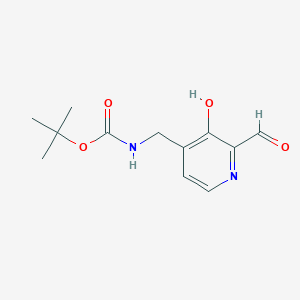
Chiral triptycene-derived tri(crown ether)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chiral triptycene-derived tri(crown ether) is a unique compound that combines the structural features of triptycene and crown ethers. Triptycene is a rigid, three-dimensional molecule with a propeller-like shape, consisting of three benzene rings arranged at 120° angles. Crown ethers are macrocyclic compounds known for their ability to complex with cations. The combination of these two structures results in a compound with unique properties, including chiral recognition and molecular encapsulation capabilities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of chiral triptycene-derived tri(crown ether) typically involves the functionalization of triptycene at specific positions to introduce crown ether moieties. One common approach is the use of a two-step fragment-coupling reaction. Initially, triptycene is functionalized with reactive groups such as hydroxyl or amino groups. These intermediates are then reacted with crown ether precursors under conditions that promote macrocyclization .
Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using scalable purification techniques such as chromatography, and ensuring the availability of high-purity starting materials .
Análisis De Reacciones Químicas
Types of Reactions: Chiral triptycene-derived tri(crown ether) can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Chiral triptycene-derived tri(crown ether) has a wide range of applications in scientific research:
Chemistry: Used as a chiral selector in chromatography and as a host molecule in supramolecular chemistry.
Medicine: Investigated for its potential in enantioselective drug synthesis and as a component in diagnostic assays.
Industry: Utilized in the development of advanced materials, including sensors and separation membranes
Mecanismo De Acción
The mechanism by which chiral triptycene-derived tri(crown ether) exerts its effects is primarily based on its ability to form stable complexes with guest molecules. The chiral nature of the compound allows for enantioselective recognition, making it useful in separating enantiomers of chiral compounds. The molecular targets and pathways involved include hydrogen bonding, π-π interactions, and van der Waals forces .
Comparación Con Compuestos Similares
- Triptycene-derived calixarenes
- Triptycene-derived heteracalixarenes
- Triptycene-derived tetralactam macrocycles
- Triptycene-derived molecular tweezers
Uniqueness: Chiral triptycene-derived tri(crown ether) stands out due to its combination of a rigid triptycene backbone and the macrocyclic crown ether structure. This unique combination provides enhanced stability, chiral recognition, and the ability to form stable host-guest complexes, making it highly valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C118H120O24 |
|---|---|
Peso molecular |
1922.2 g/mol |
InChI |
InChI=1S/C118H120O24/c1-117-93-75-105-108(140-72-60-128-48-42-122-54-66-134-102-36-30-84-18-6-12-24-90(84)114(102)111-87-21-9-3-15-81(87)27-33-99(111)131-63-51-119-39-45-125-57-69-137-105)78-96(93)118(2,97-79-109-106(76-94(97)117)138-70-58-126-46-40-120-52-64-132-100-34-28-82-16-4-10-22-88(82)112(100)115-91-25-13-7-19-85(91)31-37-103(115)135-67-55-123-43-49-129-61-73-141-109)98-80-110-107(77-95(98)117)139-71-59-127-47-41-121-53-65-133-101-35-29-83-17-5-11-23-89(83)113(101)116-92-26-14-8-20-86(92)32-38-104(116)136-68-56-124-44-50-130-62-74-142-110/h3-38,75-80H,39-74H2,1-2H3 |
Clave InChI |
YMFKPGURRNLFJB-UHFFFAOYSA-N |
SMILES canónico |
CC12C3=CC4=C(C=C3C(C5=CC6=C(C=C51)OCCOCCOCCOC7=C(C8=CC=CC=C8C=C7)C9=C(C=CC1=CC=CC=C19)OCCOCCOCCO6)(C1=CC3=C(C=C21)OCCOCCOCCOC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C21)OCCOCCOCCO3)C)OCCOCCOCCOC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C21)OCCOCCOCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


